molecular formula C24H38BO3P B13382387 Dicyclohexyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide

Dicyclohexyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide

Cat. No.: B13382387
M. Wt: 416.3 g/mol
InChI Key: ODGSEMYNKZLONM-UHFFFAOYSA-N
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Description

Dicyclohexyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is a boronate ester-functionalized phosphine oxide characterized by a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 3-position and a dicyclohexylphosphine oxide group. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, where boronic esters serve as key intermediates, and the phosphine oxide moiety may act as a ligand or stabilizer in catalytic systems . Its steric and electronic properties are influenced by the cyclohexyl substituents, which enhance hydrophobicity and steric bulk compared to aryl-substituted analogues.

Properties

Molecular Formula

C24H38BO3P

Molecular Weight

416.3 g/mol

IUPAC Name

2-(3-dicyclohexylphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C24H38BO3P/c1-23(2)24(3,4)28-25(27-23)19-12-11-17-22(18-19)29(26,20-13-7-5-8-14-20)21-15-9-6-10-16-21/h11-12,17-18,20-21H,5-10,13-16H2,1-4H3

InChI Key

ODGSEMYNKZLONM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)P(=O)(C3CCCCC3)C4CCCCC4

Origin of Product

United States

Preparation Methods

Step-by-step process:

  • Preparation of the boronic ester precursor:
    The key boronic ester, 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane , is synthesized via the reaction of aryl halides with bis(pinacolato)diboron in the presence of a suitable catalyst, typically a palladium complex (e.g., Pd(dppf)Cl₂), under inert atmosphere and elevated temperature (~80-100°C). This process involves the transmetalation step where the aryl halide reacts with bis(pinacolato)diboron to form the boronic ester.

  • Coupling with the aryl halide:
    The boronic ester is then coupled with a brominated or iodinated phenyl derivative bearing the phosphine oxide backbone. Typical reaction conditions include:

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) or similar palladium complexes.
    • Base: Sodium carbonate or potassium phosphate.
    • Solvent: A mixture of toluene, ethanol, and water.
    • Temperature: Around 80°C.
    • Duration: 12-24 hours under inert atmosphere (argon or nitrogen).
  • Outcome:
    The coupling yields the biaryl structure with the tetramethyl-1,3,2-dioxaborolan-2-yl group attached to the phenyl ring.

Research Data:

  • The synthesis of similar boronic esters, such as 2-(3-trifluoromethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , has been achieved with yields around 52-66%, utilizing palladium-catalyzed borylation of aryl halides under standard Suzuki conditions.

Formation of the Phosphine Oxide Backbone

The phosphine oxide group is typically introduced via oxidation of a phosphine precursor:

  • Preparation of Dicyclohexylphosphine:
    Dicyclohexylphosphine can be synthesized via the reduction of chlorodicyclohexylphosphine or obtained commercially.

  • Oxidation to Phosphine Oxide:
    The phosphine is oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide, or m-chloroperbenzoic acid (m-CPBA).

    • Conditions:
      • Solvent: Dichloromethane or acetonitrile.
      • Temperature: Room temperature or slightly elevated (~25-50°C).
      • Duration: Several hours until complete oxidation is confirmed via spectroscopic methods.
  • Attachment to the phenyl ring:
    The phosphine oxide moiety is often attached via nucleophilic substitution or through coupling reactions with suitable electrophilic intermediates, such as aryl halides bearing the phosphine oxide group.

Coupling of the Boronic Ester with the Phosphine Oxide-Functionalized Aromatic

  • The final step involves coupling the boronic ester bearing the tetramethyl-dioxaborolane group with the aromatic phosphine oxide derivative.
  • This is achieved via a Suzuki-Miyaura coupling under similar conditions as described above, with careful control of temperature and inert atmosphere to prevent oxidation or hydrolysis.

Notes on Reaction Conditions and Yields

Parameter Details References/Research Findings
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄
Base Sodium carbonate, potassium phosphate
Solvent Toluene, ethanol, water mixture
Temperature 80-100°C
Reaction Time 12-24 hours
Yield of boronic ester ~52-66%
Final product yield Variable, typically 60-80% Syntheses reported in patents and literature

Additional Synthetic Strategies

  • Alternative boron reagents:
    Use of bis(pinacolato)diboron or pinacol borane for boron transfer reactions.

  • Direct functionalization:
    Electrophilic aromatic substitution or directed lithiation followed by boronation for specific substitution patterns.

  • Oxidation to phosphine oxide:
    Oxidation of dicyclohexylphosphine with hydrogen peroxide or tert-butyl hydroperoxide in dichloromethane at room temperature.

Summary of Key Research Findings

  • The synthesis of this compound relies heavily on the Suzuki-Miyaura cross-coupling methodology, with the boronic ester serving as a versatile intermediate.
  • The boronic ester precursors are prepared via palladium-catalyzed borylation of aryl halides.
  • The phosphine oxide backbone is synthesized through oxidation of dicyclohexylphosphine.
  • Reaction conditions are optimized to maximize yields while minimizing side reactions such as hydrolysis or oxidation.
  • Yield efficiencies for key intermediates range between 52% and 66%, with the final coupling product often obtained in yields exceeding 60%.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state products, while substitution reactions can result in a variety of substituted phenyl derivatives .

Scientific Research Applications

Dicyclohexyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dicyclohexyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide involves its interaction with specific molecular targets and pathways. The phosphine oxide group can act as a ligand, coordinating with metal centers in catalytic processes. The boronate ester group can participate in reversible covalent interactions with diols and other nucleophiles, making it useful in various chemical and biological applications .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Diphenyl(3/4-(dioxaborolan-2-yl)phenyl)phosphine Oxide
  • Diphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide ():
    • Molecular Weight : 404.25 g/mol (vs. ~460–480 g/mol estimated for the dicyclohexyl variant due to cyclohexyl groups).
    • Key Differences :
  • Substituents : Aryl (diphenyl) vs. alkyl (dicyclohexyl) groups on phosphorus.
  • Positional Isomerism : references diphenyl(4-(dioxaborolan-2-yl)phenyl)phosphine oxide , where the boronate ester is at the 4-position of the phenyl ring. This positional difference alters electronic conjugation and steric accessibility, impacting reaction rates and selectivity .
Diethyl(3-(dioxaborolan-2-yl)phenyl)phosphonate ():
  • Molecular Formula : C₁₆H₂₆BO₅P (MW: 328.19 g/mol).
  • Key Differences :
    • Phosphorus Oxidation State : Phosphonate (P=O with ethoxy groups) vs. phosphine oxide (P=O with cyclohexyl groups).
    • Electronic Effects : Phosphonates are stronger electron-withdrawing groups, which may reduce electron density at the boron center, affecting transmetallation efficiency in cross-couplings .

Functional Analogues: Boronate Esters with Heterocyclic or Aliphatic Substituents

1-[3-(Dioxaborolan-2-yl)phenyl]-1H-pyrazole ():
  • Molecular Formula : C₁₅H₁₈BN₂O₂ (MW: 270.14 g/mol).
  • Key Differences :
    • Heterocyclic Core : Pyrazole replaces phosphine oxide, introducing nitrogen-based Lewis basicity.
    • Applications : Primarily used as a boronic acid precursor in medicinal chemistry rather than as a ligand .
Trifluoromethyl Acrylates with Dioxaborolane Groups ():
  • Example : Methyl (E)-3-(4-(dioxaborolan-2-yl)phenyl)-2-(trifluoromethyl)acrylate.
  • Key Differences :
    • Functionality : The acrylate group enables polymerization or conjugation, diverging from the phosphine oxide’s catalytic role.
    • Electron-Withdrawing Effects : The trifluoromethyl group enhances electrophilicity, useful in radical or nucleophilic reactions .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Position of Boronate Primary Applications References
Dicyclohexyl(3-(dioxaborolan-2-yl)phenyl)phosphine oxide ~460–480 (estimated) Dicyclohexylphosphine oxide 3-position Catalysis, cross-coupling ligands
Diphenyl(4-(dioxaborolan-2-yl)phenyl)phosphine oxide 404.25 Diphenylphosphine oxide 4-position Suzuki-Miyaura intermediates
Diethyl(3-(dioxaborolan-2-yl)phenyl)phosphonate 328.19 Diethylphosphonate 3-position Electron-deficient boron reagents
1-[3-(dioxaborolan-2-yl)phenyl]-1H-pyrazole 270.14 Pyrazole 3-position Prodrug synthesis
Methyl (E)-3-(4-(dioxaborolan-2-yl)phenyl)-2-(trifluoromethyl)acrylate 297.03 (M+Na) Trifluoromethyl acrylate 4-position Polymerization, radical reactions

Biological Activity

Dicyclohexyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide (referred to as DCP) is a compound that has gained attention in recent years for its potential biological activities. This article provides an overview of its biological properties, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

DCP is characterized by its unique molecular structure, which includes a phosphine oxide group and a dioxaborolane moiety. Its molecular formula is C21H36B1O3PC_{21}H_{36}B_{1}O_{3}P, with a molecular weight of approximately 375.4 g/mol. The presence of the dioxaborolane enhances its reactivity and biological activity.

The biological activity of DCP can be attributed to several mechanisms:

  • Metal Coordination : DCP can act as a ligand for transition metals, which plays a crucial role in catalyzing various biochemical reactions.
  • Antioxidant Properties : The dioxaborolane component has been shown to exhibit antioxidant activity, which may protect cells from oxidative stress.
  • Inhibition of Enzymatic Activity : DCP may inhibit specific enzymes involved in disease pathways, although the exact targets remain under investigation.

Antimicrobial Activity

DCP has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that DCP exhibits:

  • Bactericidal Effects : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Inhibition : Some studies indicate antifungal activity against common fungal strains.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Cytotoxicity and Antiproliferative Effects

DCP has also been evaluated for its cytotoxic effects on cancer cell lines:

  • HeLa Cells : IC50 values around 150 µg/mL indicate moderate antiproliferative effects.
  • A549 Cells : Similar IC50 values suggest potential use in lung cancer therapies.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study investigated the antimicrobial efficacy of DCP against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that DCP significantly reduced bacterial load in vitro and demonstrated potential for further development as an antibacterial agent .
  • Cytotoxicity Assays : In a study focusing on cancer treatment, DCP was tested against various cancer cell lines. The results indicated that it could inhibit cell proliferation effectively at certain concentrations, suggesting its potential as an anticancer drug .

Q & A

Basic Question: What are the recommended synthetic routes for preparing dicyclohexyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide, and how is its purity validated?

Methodological Answer:
The compound can be synthesized via Miyaura borylation , a palladium-catalyzed cross-coupling reaction between a halogenated precursor (e.g., 3-bromophenylphosphine oxide derivative) and bis(pinacolato)diboron (B₂pin₂). Key steps include:

  • Catalytic system : Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a base (e.g., KOAc) in anhydrous 1,4-dioxane .
  • Purification : Column chromatography using gradients of pentane/ethyl acetate (5:1→1:1) with 1% triethylamine to prevent decomposition .
  • Characterization : ¹H/¹³C NMR to confirm boronate ester integration (~1.3 ppm for pinacol methyl groups) and phosphine oxide moiety. GC or titration analysis ensures ≥98% purity .

Basic Question: How does this compound participate in Suzuki-Miyaura cross-coupling reactions, and what role does the phosphine oxide group play?

Methodological Answer:
The boronic ester moiety enables aryl-aryl bond formation via Suzuki-Miyaura coupling. The phosphine oxide group:

  • Acts as a stabilizing ligand for palladium catalysts, enhancing catalytic activity by modulating electron density .
  • Steric effects : The dicyclohexyl groups increase steric bulk compared to diphenyl analogs (e.g., vs. 2), potentially slowing transmetallation but improving selectivity for hindered substrates .
  • Protocol : React with aryl halides (e.g., bromobenzene) under Pd(OAc)₂ catalysis, K₂CO₃ base, in THF/H₂O at 80°C .

Advanced Question: How do researchers resolve contradictions in catalytic efficiency when comparing dicyclohexyl- vs. diphenyl-substituted phosphine oxide ligands?

Methodological Answer:
Discrepancies arise from steric/electronic modulation :

  • Steric analysis : Use X-ray crystallography or DFT calculations to compare ligand cone angles. Dicyclohexyl groups increase steric hindrance, which may reduce reaction rates but improve selectivity for bulky substrates .
  • Electronic effects : Cyclic voltammetry or ³¹P NMR can quantify electron-donating capacity. Phosphine oxides with electron-withdrawing substituents may stabilize Pd(0) intermediates .
  • Case study : For Suzuki couplings, optimize ligand-to-Pd ratios (e.g., 1:1 vs. 2:1) and solvent polarity (toluene vs. DMF) to balance steric and electronic effects .

Advanced Question: What are the best practices for handling and storing this compound to prevent decomposition?

Methodological Answer:

  • Storage : Under inert gas (Ar/N₂) at –20°C in amber vials to avoid hydrolysis of the boronic ester .
  • Solubility : Use anhydrous THF or dichloromethane; avoid protic solvents (e.g., MeOH) that degrade the dioxaborolane ring .
  • Stability testing : Monitor by TLC (Rf shift) or ¹H NMR for disappearance of the boronate peak (~1.3 ppm) .

Advanced Question: Can this compound be utilized beyond cross-coupling, such as in photochemical or medicinal chemistry applications?

Methodological Answer:

  • Photochemical applications : The boronic ester acts as a radical scavenger. For example, in Hantzsch ester-mediated formylation, UV irradiation (365 nm) generates aryl radicals for C–H functionalization .
  • Medicinal chemistry : Serve as an intermediate for bioactive molecules. For instance, coupling with pyridine or morpholine derivatives ( ) yields kinase inhibitors or PROTACs .
  • Protocol : React with succinamic acid or cyclopropanecarboxamide derivatives via amide coupling (EDCI/HOBt) to introduce pharmacophores .

Advanced Question: How can researchers troubleshoot low yields in reactions involving this compound?

Methodological Answer:

  • Common issues :
    • Hydrolysis of boronic ester : Use anhydrous solvents and molecular sieves. Confirm by ¹¹B NMR (shift from ~30 ppm to ~18 ppm indicates degradation) .
    • Phosphine oxide coordination : Pre-mix Pd catalysts with the ligand to ensure proper complexation.
  • Optimization :
    • Vary temperature (60–100°C) and reaction time (12–48 hrs).
    • Additives like CsF or phase-transfer catalysts (e.g., TBAB) enhance coupling efficiency in biphasic systems .

Advanced Question: What spectroscopic techniques are critical for characterizing derivatives of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for boronate (1.3 ppm, 24.8 ppm), phosphine oxide (δP ~30 ppm), and aryl protons.
  • HRMS : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) with <2 ppm error .
  • X-ray crystallography : Resolve steric clashes in Pd complexes (e.g., ’s diazaborinine derivatives) .

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